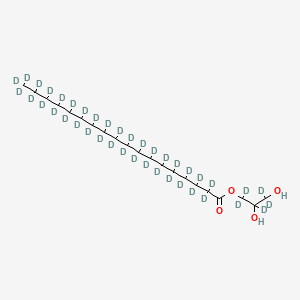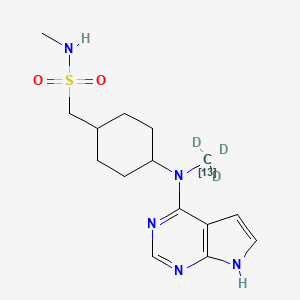
Oclacitinib-13C-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oclacitinib-13C-d3 is a deuterium and carbon-13 labeled version of Oclacitinib, a Janus kinase inhibitor. This compound is primarily used as an internal standard for the quantification of Oclacitinib in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Oclacitinib itself is known for its use in veterinary medicine to treat pruritus associated with allergic dermatitis and atopic dermatitis in dogs .
Preparation Methods
The synthesis of Oclacitinib-13C-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Oclacitinib molecule . The synthetic route typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the construction of the pyrrolopyrimidine ring system, which is a key structural component of Oclacitinib.
Introduction of Isotopic Labels: Deuterium and carbon-13 are introduced into specific positions of the molecule during the synthesis process.
Final Assembly: The labeled pyrrolopyrimidine core is then coupled with other molecular fragments to form the final this compound compound.
Industrial production methods for this compound are similar to those used for the synthesis of Oclacitinib, with additional steps to incorporate the isotopic labels .
Chemical Reactions Analysis
Oclacitinib-13C-d3, like its parent compound Oclacitinib, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oclacitinib-13C-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS to quantify Oclacitinib in various samples.
Pharmacokinetics: Researchers use this compound to study the pharmacokinetics and metabolic profiles of Oclacitinib in biological systems.
Drug Development: It is used in the development and validation of analytical methods for the quantification of Oclacitinib in pharmaceutical formulations.
Mechanism of Action
Oclacitinib-13C-d3, being an isotopically labeled version of Oclacitinib, shares the same mechanism of action as its parent compound. Oclacitinib is a Janus kinase inhibitor that selectively inhibits JAK1, JAK2, JAK3, and TYK2 . By inhibiting these kinases, Oclacitinib disrupts the signaling pathways involved in the production of inflammatory cytokines, thereby reducing inflammation and pruritus .
Comparison with Similar Compounds
Oclacitinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
Properties
Molecular Formula |
C15H23N5O2S |
|---|---|
Molecular Weight |
341.45 g/mol |
IUPAC Name |
N-methyl-1-[4-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuterio(113C)methyl)amino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)/i2+1D3 |
InChI Key |
HJWLJNBZVZDLAQ-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C1CCC(CC1)CS(=O)(=O)NC)C2=NC=NC3=C2C=CN3 |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)

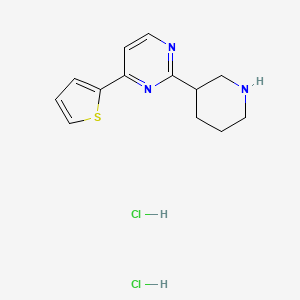
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
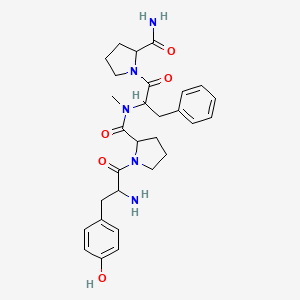

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12300090.png)
![N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)
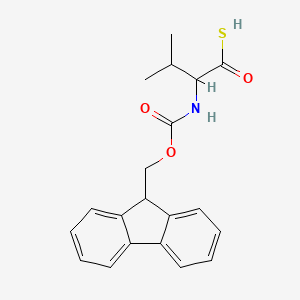
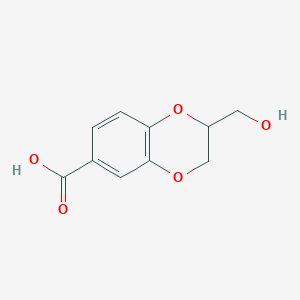
![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)

